Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable difluorinated precursor, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of industrial organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up reactions from laboratory to industrial scale, and ensuring the availability of high-quality starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated furan derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cis-3,3-Difluorohexahydro-2H-Furo[2,3-B]Pyrrole
- Trans-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole
- 3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole
Uniqueness
Cis-3,3-Difluorohexahydro-2H-Furo[2,3-C]Pyrrole is unique due to its specific cis-configuration and the presence of two fluorine atoms. This configuration imparts distinct chemical and biological properties compared to its trans-isomer and other similar compounds .
Eigenschaften
Molekularformel |
C6H10ClF2NO |
---|---|
Molekulargewicht |
185.60 g/mol |
IUPAC-Name |
(3aS,6aR)-3,3-difluoro-2,3a,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H9F2NO.ClH/c7-6(8)3-10-5-2-9-1-4(5)6;/h4-5,9H,1-3H2;1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
HGSSADDQUHBKPU-FHAQVOQBSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CN1)OCC2(F)F.Cl |
Kanonische SMILES |
C1C2C(CN1)OCC2(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.